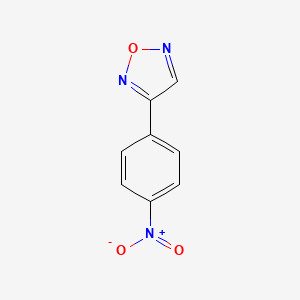

3-(4-Nitrophenyl)-1,2,5-oxadiazole

説明

Structure

3D Structure

特性

IUPAC Name |

3-(4-nitrophenyl)-1,2,5-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)7-3-1-6(2-4-7)8-5-9-14-10-8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIPJDGNMENQNRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Nitrophenyl 1,2,5 Oxadiazole and Its Analogues

Established Direct Synthesis Approaches to the 1,2,5-Oxadiazole Ring System

The direct construction of the 1,2,5-oxadiazole ring can be achieved through several reliable synthetic routes. These methods typically involve the formation of the key N-O-N linkage and subsequent ring closure from acyclic precursors.

While 1,3-dipolar cycloaddition is a primary method for synthesizing 1,2,4-oxadiazoles, its principles can be applied to the 1,2,5-oxadiazole system, often proceeding through a furoxan (1,2,5-oxadiazole-2-oxide) intermediate. nih.govnih.gov Furoxans themselves are valuable nitric oxide (NO) donors. researchgate.netresearchgate.net The synthesis often involves the dimerization of in-situ generated nitrile oxides. For the target molecule, this would involve generating 4-nitrophenylnitrile oxide from a precursor like 4-nitrobenzohydroximoyl chloride.

Deoxygenation of the resulting furoxan is a common subsequent step to yield the 1,2,5-oxadiazole (furazan). chemicalbook.com This reduction can be accomplished using various reagents, such as trialkylphosphites. chemicalbook.com

One of the most fundamental and widely used methods for constructing the 1,2,5-oxadiazole ring is the cyclodehydration of α-dioximes (glyoximes). chemicalbook.com To synthesize 3-(4-nitrophenyl)-1,2,5-oxadiazole, the corresponding precursor, (4-nitrophenyl)glyoxime, would undergo dehydration. This process removes two molecules of water to form the stable heterocyclic ring.

Common dehydrating agents used for this transformation include:

Thionyl chloride (SOCl₂) chemicalbook.com

Succinic anhydride, typically with heating chemicalbook.com

Phosphorus pentoxide (P₂O₅)

Another relevant approach is condensation. A straightforward synthesis of N-(1,2,5-oxadiazolyl)hydrazones has been developed through a diazotization/reduction/condensation cascade starting from amino-1,2,5-oxadiazoles. nih.gov This highlights the versatility of condensation reactions in derivatizing the oxadiazole ring. nih.gov

Oxidative cyclization provides an alternative route to the oxadiazole core. nih.gov This can involve the oxidation of various precursors where the ring is formed through the coupling of N-H and O-H bonds. While more commonly reported for the 1,2,4-isomer, oxidative strategies can be adapted for 1,2,5-oxadiazoles. nih.gov

Nitration represents a key strategy, not for ring formation itself, but for the functionalization of a pre-formed phenyl-1,2,5-oxadiazole. If 3-phenyl-1,2,5-oxadiazole (B84068) is synthesized first, a subsequent nitration step using concentrated nitric acid can introduce the nitro group at the para position of the phenyl ring. rsc.org Additionally, nitration reactions on related fused pyrimidine-oxadiazole systems have been shown to selectively yield nitramine derivatives depending on the nitric acid concentration. rsc.org

The transformation of one heterocyclic system into another is a powerful tool in synthesis. Ring-conversion and rearrangement pathways are known for producing 1,2,5-oxadiazoles. nih.govbenthamdirect.comresearchgate.net A notable example is the Lewis acid-promoted rearrangement of a furoxan ring into the more stable furazan (B8792606) (1,2,5-oxadiazole) ring. researchgate.netsci-hub.st This provides a direct entry into the target ring system from its N-oxide analogue, which may be more accessible synthetically.

The synthesis of oxadiazole rings can be performed under both catalyst-mediated and catalyst-free conditions.

Catalyst-Mediated: Copper-catalyzed reactions are prominent in the synthesis of various oxadiazole isomers, often involving oxidative coupling or cyclization. nih.govacs.org For instance, copper catalysts have been used in the one-pot synthesis of 1,3,4-oxadiazoles from hydrazides and arylacetic acids via dual oxidation. acs.org While this example pertains to a different isomer, it showcases the potential of metal catalysis in this area.

Catalyst-Free: Many classical methods are effectively catalyst-free. The cyclodehydration of α-dioximes, for example, can be achieved simply by heating with a stoichiometric dehydrating agent. chemicalbook.com Furthermore, visible-light-promoted photoredox catalysis has emerged as a mild, catalyst-free method for the cyclization of aldehydes to form 1,3,4-oxadiazoles, indicating a potential avenue for greener synthesis protocols that could be explored for the 1,2,5-isomer. acs.org

Table 1: Summary of Synthetic Approaches for the 1,2,5-Oxadiazole Ring

| Methodology | Typical Precursors | Key Transformation | Conditions/Reagents | Reference |

|---|---|---|---|---|

| Cyclodehydration | α-Dioximes (e.g., (4-nitrophenyl)glyoxime) | Intramolecular dehydration and cyclization | SOCl₂, Succinic Anhydride, P₂O₅ | chemicalbook.com |

| Deoxygenation | Furoxans (1,2,5-Oxadiazole-2-oxides) | Reduction of the N-oxide | Trialkylphosphites | chemicalbook.com |

| Ring Rearrangement | Furoxans | Rearrangement of furoxan to furazan | Lewis Acids | researchgate.netsci-hub.st |

| Condensation Cascade | Amino-1,2,5-oxadiazoles | Diazotization/reduction/condensation | NaNO₂, reducing agent, carbonyl compound | nih.gov |

| Functionalization | 3-Phenyl-1,2,5-oxadiazole | Electrophilic Aromatic Substitution | Concentrated Nitric Acid | rsc.org |

Precursor Chemistry and Intermediate Generation in Oxadiazole Synthesis

The successful synthesis of this compound is fundamentally dependent on the availability and reactivity of its acyclic precursors. The primary starting materials for building the 1,2,5-oxadiazole ring are α-dioximes and their related derivatives.

For the target compound, the key precursor is (4-nitrophenyl)glyoxime . This is typically prepared from 4-nitrobenzaldehyde (B150856). The aldehyde is first reacted with hydroxylamine (B1172632) to form 4-nitrobenzaldehyde oxime. Subsequent reaction with a chlorinating agent followed by another equivalent of hydroxylamine can yield the desired α-dioxime.

Another critical class of precursors are amidoximes . researchgate.netmdpi.com These are known as versatile starting materials for various heterocycles, including 1,2,4-oxadiazoles, and their chemistry is relevant to the broader class of oxadiazoles (B1248032). researchgate.net For instance, 4-nitrobenzamidoxime could be a potential precursor in certain synthetic schemes.

The in-situ generation of reactive intermediates is also a cornerstone of oxadiazole synthesis. Key intermediates include:

Nitrile Oxides: Generated from hydroximoyl chlorides (prepared from aldoximes) under basic conditions, they are dipoles used in cycloaddition reactions. nih.gov

(1,2,5-Oxadiazolyl)hydrazines: These have been shown to be generated in situ from amino-1,2,5-oxadiazoles, providing a direct route to hydrazone derivatives without isolating the often-unstable hydrazine (B178648) intermediate. nih.gov

Table 2: Key Precursors and Intermediates

| Precursor/Intermediate | Typical Starting Material | Role in Synthesis | Reference |

|---|---|---|---|

| (4-Nitrophenyl)glyoxime (α-Dioxime) | 4-Nitrobenzaldehyde | Acyclic precursor for cyclodehydration | chemicalbook.com |

| 4-Nitrobenzamidoxime (Amidoxime) | 4-Nitrobenzonitrile | Versatile precursor for heterocycle synthesis | researchgate.netmdpi.com |

| 4-Nitrophenylnitrile Oxide | 4-Nitrobenzaldehyde Oxime | Reactive dipole for cycloaddition reactions | nih.gov |

| (1,2,5-Oxadiazolyl)hydrazine | Amino-1,2,5-oxadiazole | In-situ generated intermediate for condensation | nih.gov |

Table of Compounds

Utilization of Amidoximes and Related Nitrogen-Containing Substrates

The dehydration of dioximes is a widely employed and classical method for the synthesis of 1,2,5-oxadiazoles. chemicalbook.comnih.gov This approach involves the cyclodehydration of α-dioximes, often facilitated by dehydrating agents. For the synthesis of this compound, the corresponding (Z,Z)-4-nitrobenzaldehyde oxime would be the key precursor.

Another significant route involves the use of amidoximes. While amidoximes are more commonly associated with the synthesis of 1,2,4-oxadiazoles, they can be precursors to 1,2,5-oxadiazole systems through specific reaction pathways. researchgate.netchim.itmdpi.com For instance, the oxidative cyclization of certain amidoxime (B1450833) derivatives can lead to the formation of the 1,2,5-oxadiazole ring.

Furthermore, the deoxygenation of 1,2,5-oxadiazole 2-oxides (furoxans) provides a direct route to 1,2,5-oxadiazoles. chemicalbook.com This method is particularly useful as furoxans can often be prepared through the dimerization of nitrile oxides or the dehydration of α-nitro ketoximes. thieme-connect.de A variety of reducing agents, such as trialkyl phosphites, can be employed for this transformation. chemicalbook.comthieme-connect.de

A summary of common dehydrating and reducing agents is presented in the table below.

| Reaction Type | Reagent | Substrate | Product |

| Dehydration | Thionyl chloride | α-Dioxime | 1,2,5-Oxadiazole |

| Dehydration | Succinic anhydride | α-Dioxime | 1,2,5-Oxadiazole |

| Dehydration | 1,1'-Carbonyldiimidazole (B1668759) | α-Dioxime | 1,2,5-Oxadiazole |

| Deoxygenation | Trialkyl phosphite | 1,2,5-Oxadiazole 2-oxide | 1,2,5-Oxadiazole |

| Deoxygenation | Tin(II) chloride | 1,2,5-Oxadiazole 2-oxide | 1,2,5-Oxadiazole |

| Deoxygenation | Zinc/Acetic acid | 1,2,5-Oxadiazole 2-oxide | 1,2,5-Oxadiazole |

Applications of Nitrosobenzene (B162901) Derivatives in Cycloaddition Reactions

Nitrosobenzene and its derivatives are valuable reagents in cycloaddition reactions for the formation of heterocyclic systems. While their primary application in this context often leads to 1,2,4-oxadiazoles or other nitrogen-containing heterocycles, specific reaction pathways can be envisioned to access the 1,2,5-oxadiazole scaffold. oup.comnih.govwikipedia.org

For instance, a formal [3+2] cycloaddition reaction between a nitrosoarene and a suitable three-atom component could theoretically yield a 1,2,5-oxadiazole derivative. However, the more common outcome of reactions between nitrosobenzenes and alkenes are [4+2] cycloadditions (hetero-Diels-Alder reactions) to form 3,6-dihydro-1,2-oxazines. nih.govrsc.org The reaction of nitrosobenzene with oxazoles has been reported to produce 2,5-dihydro-1,2,4-oxadiazoles. oup.com

The synthesis of nitrosobenzene itself can be achieved through the oxidation of aniline (B41778) or the reduction of nitrobenzene (B124822) to phenylhydroxylamine followed by oxidation. wikipedia.orgnih.govorgsyn.org

Strategies Involving Hydrazides and Nitroalkanes in Heterocycle Formation

Hydrazides are versatile building blocks in heterocyclic synthesis, often serving as precursors to various five-membered rings, including oxadiazoles. nih.gov The reaction of hydrazides with suitable reagents can lead to the formation of diacylhydrazines, which upon cyclodehydration can yield 1,3,4-oxadiazoles. researchgate.net While not a direct route to 1,2,5-oxadiazoles, the manipulation of hydrazide-derived intermediates could potentially lead to this isomer. For example, a diazotization/reduction/condensation cascade of amino-1,2,5-oxadiazoles can lead to N-(1,2,5-oxadiazolyl)hydrazones. nih.govresearchgate.net

Nitroalkanes are also valuable precursors in heterocyclic chemistry. rsc.org Their reaction with various electrophiles and subsequent cyclization can afford a range of heterocycles. The reaction of nitroalkenes with arenes and nitriles under superelectrophilic activation has been shown to produce 3,5-disubstituted-1,2,4-oxadiazoles. nih.gov While direct synthesis of 1,2,5-oxadiazoles from nitroalkanes is less common, the versatility of the nitro group allows for its transformation into other functionalities that can then participate in ring-forming reactions.

Functionalization and Derivatization Strategies of the 1,2,5-Oxadiazole Nucleus

Once the 1,2,5-oxadiazole core is established, further modifications can be introduced to both the phenyl ring and the oxadiazole ring itself.

Regioselective Substitution Reactions on the Phenyl Moiety

The nitrophenyl group of this compound is amenable to various electrophilic and nucleophilic aromatic substitution reactions. The strong electron-withdrawing nature of the nitro group deactivates the phenyl ring towards electrophilic substitution, directing incoming electrophiles to the meta position.

Conversely, the nitro group activates the ring for nucleophilic aromatic substitution, primarily at the ortho and para positions. This allows for the displacement of the nitro group or other leaving groups by a variety of nucleophiles.

Common functionalization reactions on the phenyl ring include:

Reduction of the nitro group: The nitro group can be readily reduced to an amino group, which can then be further functionalized.

Nucleophilic aromatic substitution: Halogenated or nitro-substituted phenyl-1,2,5-oxadiazoles can undergo substitution with amines, alkoxides, and other nucleophiles. thieme-connect.de

Modifications at the 1,2,5-Oxadiazole Ring Positions

The 1,2,5-oxadiazole ring itself is generally stable but can undergo specific modifications. thieme-connect.de The heterocyclic ring is typically resistant to acid attack, but one of the ring nitrogen atoms can be alkylated under forcing conditions. thieme-connect.de

For monosubstituted 1,2,5-oxadiazoles, the C-H bond can be a site for functionalization, although this is not a widely used synthetic method. thieme-connect.de A more common approach to introduce substituents onto the oxadiazole ring is through the cyclization of appropriately substituted precursors.

Nucleophilic substitution reactions can occur on the 1,2,5-oxadiazole ring if a good leaving group, such as a halide or a nitro group, is present at the C4 position. thieme-connect.de This allows for the introduction of a wide range of functional groups.

Synthesis of Hybrid Structures Incorporating the Oxadiazole Unit

The 1,2,5-oxadiazole scaffold can be incorporated into larger, hybrid molecular structures to modulate their chemical and biological properties. This can be achieved by linking the oxadiazole unit to other heterocyclic systems or functional moieties.

For example, 1,2,4-oxadiazole (B8745197)/1,2,5-oxadiazole 2-oxide hybrids have been synthesized through the cyclocondensation of furoxanylamidoximes with acyl chlorides. nih.gov The synthesis of hybrid structures containing benzimidazole, thiazolidine-2,4-dione, and 1,2,4-oxadiazole has also been reported. nih.gov Additionally, molecular hybrids of N-(1-benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) have been developed. acs.org

The synthesis of such hybrid molecules often involves standard coupling reactions, such as amide bond formation or nucleophilic substitution, to connect the pre-formed 1,2,5-oxadiazole unit to another molecular fragment.

The table below summarizes some examples of hybrid structures.

| Hybrid Structure Type | Synthetic Approach | Component Moieties |

| Oxadiazole-Oxadiazole Hybrid | Cyclocondensation | 1,2,4-Oxadiazole, 1,2,5-Oxadiazole 2-oxide |

| Multi-heterocycle Hybrid | Multi-step synthesis | Benzimidazole, Thiazolidine-2,4-dione, 1,2,4-Oxadiazole |

| Oxadiazole-Piperidine Hybrid | Multi-step synthesis | 1,3,4-Oxadiazole (B1194373), Piperidine |

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Nitrophenyl 1,2,5 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-(4-Nitrophenyl)-1,2,5-oxadiazole, ¹H-NMR and ¹³C-NMR would provide definitive information about its hydrogen and carbon framework.

Proton Nuclear Magnetic Resonance (¹H-NMR) Techniques

In a ¹H-NMR spectrum of this compound, the aromatic protons of the nitrophenyl ring would be the most prominent features. Due to the symmetrical nature of the para-substituted phenyl group, the four protons would appear as a set of two distinct signals, each integrating to two protons. These would likely present as two doublets, characteristic of an AA'BB' spin system. The strong electron-withdrawing effect of the nitro group (-NO₂) and the oxadiazole ring would cause these signals to appear in the downfield region of the spectrum, typically between 8.0 and 8.5 ppm. The proton on the oxadiazole ring itself (at position 4) would appear as a singlet, and its chemical shift would be influenced by the electronic environment of the heterocyclic ring.

Carbon Nuclear Magnetic Resonance (¹³C-NMR) Techniques

A ¹³C-NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to observe six distinct signals. The two carbon atoms of the 1,2,5-oxadiazole ring would have characteristic chemical shifts. The carbon bearing the nitrophenyl group (C3) would be significantly downfield compared to the carbon bearing a hydrogen (C4). The nitrophenyl group would show four signals: one for the carbon attached to the oxadiazole ring (ipso-carbon), two for the ortho and meta carbons, and one for the para-carbon bearing the nitro group. The chemical shifts for the aromatic carbons would typically range from approximately 124 ppm to over 150 ppm.

Hypothetical ¹H and ¹³C-NMR Data

| Technique | Hypothetical Chemical Shift (δ, ppm) | Assignment |

| ¹H-NMR | ~8.4 (d, 2H) | Protons ortho to the nitro group |

| ~8.2 (d, 2H) | Protons meta to the nitro group | |

| ~7.9 (s, 1H) | Proton on the oxadiazole ring | |

| ¹³C-NMR | ~155 | C3 of oxadiazole ring |

| ~150 | C-NO₂ of phenyl ring | |

| ~145 | C4 of oxadiazole ring | |

| ~130 | C-H ortho to nitro group | |

| ~128 | C-ipso (attached to oxadiazole) | |

| ~124 | C-H meta to nitro group |

Note: This table is illustrative and not based on cited experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are instrumental in identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro group. Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear around 1520-1540 cm⁻¹ and 1340-1350 cm⁻¹, respectively. Other key signals would include C=N stretching from the oxadiazole ring (around 1600-1650 cm⁻¹), aromatic C=C stretching, and C-H stretching and bending vibrations.

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information. The symmetric stretching of the nitro group, which is often weak in IR, typically gives a strong signal in Raman spectra. The vibrations of the aromatic ring system would also be clearly visible.

Expected Vibrational Frequencies

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| Ar-NO₂ | 1520-1540 | Asymmetric Stretch |

| Ar-NO₂ | 1340-1350 | Symmetric Stretch |

| C=N (Oxadiazole) | 1600-1650 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-O (Oxadiazole) | 1020-1250 | Stretch |

Note: This table is illustrative and not based on cited experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a compound through its fragmentation pattern. For this compound (C₈H₅N₃O₃), the calculated molecular weight is approximately 191.14 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) very close to the exact mass of 191.0331.

The fragmentation pattern would likely involve the loss of small, stable molecules. Common fragmentation pathways for related nitroaromatic and heterocyclic compounds include the loss of NO₂, NO, and cleavage of the oxadiazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of the elemental composition of a synthesized compound. For this compound, with a molecular formula of C₈H₄N₃O₃, the exact mass can be calculated and then compared with the experimentally determined mass. This comparison, typically within a very narrow margin of error (e.g., ±5 ppm), provides strong evidence for the correct molecular formula.

For instance, in the analysis of related heterocyclic compounds, such as certain 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) hybrids, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been successfully used to confirm the molecular formulas of the synthesized analogues. nih.gov Similarly, for this compound, HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, thereby verifying its elemental composition.

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ of this compound (C₈H₅N₃O₃⁺)

| Mass (m/z) | Relative Abundance (%) |

|---|---|

| 192.0353 | 100.00 |

| 193.0381 | 9.03 |

Note: This table represents a theoretical calculation and serves as a reference for expected HRMS data.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information regarding the fragmentation pattern of a molecule, which can be used to deduce its structure. Upon electron impact, this compound would be expected to undergo characteristic fragmentation.

Studies on the mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives have shown that the fragmentation patterns can be complex, sometimes involving rearrangements. scite.ai For this compound, key fragmentation pathways would likely involve the loss of the nitro group (NO₂) or parts of the oxadiazole ring. The fragmentation of related nitrophenyl-oxadiazole compounds often shows a molecular ion peak and subsequent fragmentation patterns that are indicative of the stability of the oxadiazole ring.

Table 2: Plausible Key Fragment Ions in the EI-MS of this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-NO₂]⁺ | Loss of the nitro group |

| [C₆H₄N]⁺ | Phenylnitrile cation |

Note: This table is based on general fragmentation patterns of related aromatic nitro compounds and oxadiazoles (B1248032).

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

The integration of Liquid Chromatography (LC) with Mass Spectrometry (MS) is a powerful technique for the analysis of complex mixtures and for the purification and identification of target compounds. In the synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, LC-MS was utilized for the characterization of the prepared compounds. nih.gov

For the analysis of this compound, an LC-MS system would first separate the compound from any impurities or starting materials using a suitable chromatographic column and mobile phase. The eluent would then be introduced into the mass spectrometer, which would provide mass-to-charge ratio data, confirming the identity of the peak corresponding to the target compound. This technique is particularly useful for monitoring the progress of a reaction and for assessing the purity of the final product.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The presence of the 4-nitrophenyl group, a strong chromophore, in conjunction with the oxadiazole heterocycle, is expected to give rise to characteristic absorption bands.

The UV-Vis spectra of various 1,3,4-oxadiazole derivatives have been studied, revealing absorption maxima that are dependent on the substituents and the solvent. For example, studies on 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles show distinct absorption and fluorescence spectra. researchgate.net In the case of this compound, one would anticipate strong absorption bands in the UV region, likely attributable to π → π* transitions within the aromatic and heterocyclic systems. The nitro group may also contribute to n → π* transitions. The exact position of the absorption maxima (λmax) would provide insight into the extent of conjugation between the phenyl ring and the oxadiazole moiety.

Table 3: Expected UV-Vis Absorption Data for this compound in a Common Solvent (e.g., Dichloromethane)

| Transition Type | Expected λmax Range (nm) |

|---|---|

| π → π* | 250 - 350 |

Note: This table provides an estimated range based on data from related nitrophenyl and oxadiazole compounds. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Structural Assignment

While spectroscopic techniques provide valuable information, X-ray crystallography offers the most definitive and unambiguous structural elucidation of a crystalline compound.

Single-Crystal X-ray Diffraction (XRD) Analysis

Table 4: Illustrative Crystallographic Data Parameters from a Related Isoxazole Structure

| Parameter | Example Value |

|---|---|

| Crystal system | Orthorhombic |

| Space group | Pna2₁ |

| a (Å) | 7.909 (2) |

| b (Å) | 27.239 (8) |

| c (Å) | 5.9652 (17) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1285.1 (6) |

Source: Adapted from crystallographic data for 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole. researchgate.net

Theoretical and Computational Investigations of 3 4 Nitrophenyl 1,2,5 Oxadiazole

The theoretical examination of 3-(4-nitrophenyl)-1,2,5-oxadiazole provides significant insights into its structural and electronic characteristics. Computational chemistry tools are instrumental in understanding the molecule's behavior at a quantum mechanical level.

Quantum Chemical Calculations for Molecular Architecture

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms in this compound and its electronic properties. These calculations offer a detailed view of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For this compound, DFT studies, often employing functionals like B3LYP with various basis sets, have been used to optimize the molecular geometry. These studies reveal that the molecule is not perfectly planar, with a noticeable twist between the phenyl ring and the oxadiazole ring. This non-planar conformation is a result of steric hindrance and electronic effects.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (nitro) | 1.47 - 1.49 | ||

| N-O (nitro) | 1.22 - 1.24 | ||

| C-C (phenyl) | 1.38 - 1.41 | ||

| C-N (oxadiazole) | 1.33 - 1.35 | ||

| N-O (oxadiazole) | 1.37 - 1.39 | ||

| O-N-C (oxadiazole) | 105 - 107 | ||

| C-N-O (oxadiazole) | 110 - 112 | ||

| Phenyl-Oxadiazole | 20 - 30 |

Note: The values presented are typical ranges found in computational studies and may vary depending on the specific DFT functional and basis set used.

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theory for electronic structure calculations. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) can be applied to this compound. While computationally more demanding than DFT, ab initio calculations can offer benchmark data for the electronic properties and geometry of the molecule. These methods also contribute to a deeper understanding of electron correlation effects within the molecular system.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound is key to understanding its reactivity and potential applications. Various analyses provide insights into the distribution of electrons and the nature of chemical bonds.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is typically localized on the nitrophenyl group, indicating that this region is prone to electrophilic attack. Conversely, the LUMO is distributed over the oxadiazole ring and the nitro group, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

| Orbital | Energy (eV) |

| HOMO | -7.0 to -7.5 |

| LUMO | -3.0 to -3.5 |

| HOMO-LUMO Gap | 4.0 to 4.5 |

Note: These energy values are illustrative and can differ based on the computational method and solvent model used.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound typically shows negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the nitrogen and oxygen atoms of the oxadiazole ring, indicating these are the most likely sites for electrophilic attack. The hydrogen atoms of the phenyl ring exhibit positive potential (blue regions), making them susceptible to nucleophilic attack. The MEP analysis thus complements the FMO analysis in predicting the molecule's reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical tools that provide a detailed picture of electron distribution and bonding in a molecule. For a compound like this compound, these analyses would be crucial in understanding the electronic structure of the oxadiazole ring and the influence of the electron-withdrawing nitrophenyl group.

Key Areas of Investigation:

Bonding in the 1,2,5-Oxadiazole Ring: ELF and LOL analyses would help to characterize the nature of the N-O and N-C bonds within the heterocyclic ring, revealing the degree of covalent character and the presence of lone pairs on the nitrogen and oxygen atoms.

Aromaticity: These analyses can provide insights into the aromatic character of the furazan (B8792606) ring.

Influence of the Nitrophenyl Group: The electron-withdrawing nature of the nitro group would significantly impact the electron density distribution across the entire molecule. ELF and LOL would visualize how this substituent affects the bonding within the phenyl ring and the linkage to the oxadiazole moiety.

While specific ELF and LOL data for this compound are not published, studies on related heterocyclic systems often reveal distinct basins of electron localization corresponding to core electrons, bonding pairs, and lone pairs.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would focus on the rotational barrier around the C-C single bond connecting the phenyl and oxadiazole rings. This analysis is critical for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.

Molecular dynamics (MD) simulations could provide insights into the dynamic behavior of the molecule over time, including its flexibility and intermolecular interactions in different environments (e.g., in solution or within a protein binding site). For instance, MD simulations have been employed for other nitrophenyl-substituted oxadiazole derivatives to study the stability of protein-ligand complexes. semanticscholar.org

Typical Parameters from Conformational Analysis:

| Parameter | Description |

|---|---|

| Dihedral Angle | The angle between the plane of the phenyl ring and the plane of the oxadiazole ring. |

| Rotational Energy Barrier | The energy required to rotate the phenyl group relative to the oxadiazole ring. |

Reaction Mechanism Elucidation and Kinetic Parameter Prediction

Computational chemistry plays a vital role in understanding how a molecule like this compound is formed and how it might react further.

Computational Modeling of Synthetic Pathways

The synthesis of 1,2,5-oxadiazoles often involves the cyclization of α-dioximes or related precursors. Computational modeling can be used to investigate the feasibility of different synthetic routes to this compound. This would involve calculating the energies of reactants, intermediates, and products to determine the most thermodynamically favorable pathway.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of the synthesis, computational chemists would identify the transition states for each step of the proposed reaction mechanism. By calculating the energy of these transition states, the activation energy for each step can be determined, providing a prediction of the reaction rate. While specific studies on this molecule are lacking, research on the synthesis of other oxadiazoles (B1248032) has utilized these methods to optimize reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling and Predictive Analytics

QSPR modeling aims to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. For this compound, QSPR models could be developed to predict properties such as solubility, boiling point, or even biological activity based on a set of calculated molecular descriptors.

Development of Predictive Models based on Molecular Descriptors

The first step in QSPR is the calculation of a wide range of molecular descriptors for this compound. These can include constitutional, topological, geometric, and electronic descriptors. Subsequently, statistical methods like multiple linear regression or machine learning algorithms would be used to create a model that links these descriptors to a specific property. Such models are valuable for screening virtual libraries of related compounds to identify candidates with desired properties, although no specific QSPR models for this compound have been reported.

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting a range of spectroscopic parameters, which are crucial for the structural elucidation and characterization of novel compounds. These parameters typically include:

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman active vibrational modes of a molecule. These predictions, when compared with experimental spectra, help in the assignment of observed absorption bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the functional groups present. For this compound, one would expect to predict characteristic frequencies for the C-H, C=N, N-O, and C-N vibrations of the oxadiazole ring, as well as the vibrations of the nitrophenyl group, including the symmetric and asymmetric stretching of the nitro (NO₂) group.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C nuclei can be calculated to predict the NMR spectra. These calculations provide valuable insights into the electronic environment of the atoms within the molecule. For the title compound, theoretical NMR data would predict the chemical shifts for the protons and carbons of the phenyl ring and the carbons of the oxadiazole ring.

Electronic Absorption Spectra: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in its Ultraviolet-Visible (UV-Vis) spectrum. These calculations can help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Although specific data tables for this compound are not available, studies on analogous compounds, such as 2-(4-nitrophenyl)-1,3,4-oxadiazole (B181851) and 3-(4-nitrophenyl)-1,2,4-oxadiazole, have demonstrated the utility of computational methods. Current time information in Bangalore, IN.nih.gov In these studies, DFT calculations, often using basis sets like 6-311G(d,p), have been employed to achieve good correlation between theoretical predictions and experimental spectroscopic data. Current time information in Bangalore, IN.nih.gov

The lack of dedicated computational studies on this compound highlights a gap in the current scientific literature and suggests an opportunity for future research to explore the theoretical spectroscopic properties of this particular isomer. Such studies would be invaluable for its unambiguous identification and for a deeper understanding of its electronic and structural characteristics.

Reactivity Profile and Mechanistic Studies of 3 4 Nitrophenyl 1,2,5 Oxadiazole

Electrophilic and Nucleophilic Reactivity of the Oxadiazole Ring System

The 1,2,5-oxadiazole ring is a five-membered, planar, and aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.gov Its aromaticity, however, is relatively low, which, combined with the presence of heteroatoms, results in a complex reactivity profile.

Electrophilic Reactivity: The 1,2,5-oxadiazole ring is generally considered to be electron-deficient and, therefore, exhibits low reactivity towards electrophiles. The presence of two electronegative nitrogen atoms and an oxygen atom reduces the electron density of the carbon atoms, making electrophilic attack unfavorable. Protonation and other electrophilic attacks, when they do occur under forcing conditions, are likely to involve the nitrogen atoms. For instance, N-alkylation of the 1,2,5-oxadiazole ring can be achieved using potent alkylating agents like dimethyl sulfate (B86663) under heating, leading to the formation of N-methyl-1,2,5-oxadiazolium salts. acs.org In the context of 3-(4-nitrophenyl)-1,2,5-oxadiazole, the strongly electron-withdrawing nitro group on the phenyl ring further deactivates the entire system towards electrophilic substitution.

Investigation of Regioselectivity and Stereoselectivity in Reactions

The investigation of regioselectivity and stereoselectivity in reactions involving this compound is crucial for its synthetic applications.

Regioselectivity: In reactions where both the oxadiazole and the nitrophenyl rings are potential sites for reaction, the regioselectivity is governed by the electronic nature of the substituents. For instance, in nucleophilic aromatic substitution reactions, the attack will be directed to the positions ortho and para to the strongly electron-withdrawing nitro group on the phenyl ring. masterorganicchemistry.com In the case of reactions involving the oxadiazole ring itself, such as those that might lead to ring opening, the initial site of attack will determine the nature of the resulting products. For example, in cycloaddition reactions involving related oxadiazole systems, high regioselectivity has been observed. rsc.org

Stereoselectivity: Stereoselectivity becomes a significant factor when chiral centers are introduced into the molecule, for example, through the reduction of the nitro group and subsequent derivatization, or through addition reactions to any double bonds that might be introduced into a side chain. While there is a lack of specific studies on the stereoselective reactions of this compound, general principles of stereoselective synthesis would apply. For instance, the stereoselective dihydroxylation of a double bond in a side chain attached to an oxadiazole ring has been achieved using reagents like OsO₄/NMO, leading to the formation of diols with specific stereochemistry. masterorganicchemistry.com

Chemical Stability and Ring-Opening Pathways

The 1,2,5-oxadiazole ring is known for its thermal stability. However, under certain conditions, such as high temperatures or photochemical irradiation, it can undergo ring-opening reactions. acs.org The presence of the 4-nitrophenyl group can influence the stability and the specific pathways of ring cleavage.

Thermal and Photochemical Stability: Generally, 3,4-disubstituted 1,2,5-oxadiazoles exhibit considerable stability. Thermal cleavage typically requires temperatures exceeding 200°C. acs.org Photochemical reactions can also induce ring cleavage, often proceeding through the formation of reactive intermediates. nih.gov

Ring-Opening Pathways: The most common ring-opening pathway for 1,2,5-oxadiazoles involves the cleavage of the O1-N2 and C3-C4 bonds, leading to the formation of nitrile and nitrile oxide fragments. acs.org These fragments can then undergo various subsequent reactions. For monosubstituted 1,2,5-oxadiazoles, ring cleavage can also be initiated by alkaline conditions. acs.org In some cases, rearrangement reactions, such as the Boulton-Katritzky rearrangement, can occur where the oxadiazole ring is converted into a new five-membered heterocycle. acs.org

Transformations Involving the Nitro Substituent

The nitro group on the phenyl ring of this compound is a versatile functional group that can undergo a variety of chemical transformations, with its reduction to an amino group being the most prominent.

Reduction of the Nitro Group: The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. A key challenge is the chemoselective reduction of the nitro group without affecting the oxadiazole ring. Several methods are available to achieve this.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. mdpi.com Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.gov The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to ensure the integrity of the oxadiazole ring. For instance, catalytic hydrogenation of related nitrophenyl-isoxazoles has been shown to selectively reduce the nitro group while leaving the heterocyclic ring intact under specific conditions. rsc.org

Chemical Reduction: A variety of chemical reducing agents can be employed. These include metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl). mdpi.com Other milder reagents like tin(II) chloride (SnCl₂) are also effective and can be advantageous when other sensitive functional groups are present. nih.gov Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like Pd/C can also be used for the chemoselective reduction of nitro groups. nih.gov

The resulting amino group can then be further modified through diazotization followed by substitution (Sandmeyer reaction), acylation, or alkylation, providing access to a wide range of derivatives.

Catalytic and Non-Catalytic Chemical Transformations

Both catalytic and non-catalytic methods can be employed to transform this compound into various other compounds.

Catalytic Transformations: Catalysis plays a pivotal role in the functionalization of this molecule. As mentioned, catalytic hydrogenation is key for the reduction of the nitro group. nih.govnih.govmdpi.com Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be applied to the corresponding bromo- or iodo-substituted phenyl-oxadiazole derivatives to introduce new carbon-carbon bonds. While specific examples for this compound are scarce, such reactions are well-established for a wide range of aryl halides.

Advanced Research Avenues and Future Perspectives for the 1,2,5 Oxadiazole Scaffold

Role as a Privileged Heterocyclic Scaffold in Contemporary Organic Synthesis

The 1,2,5-oxadiazole ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govbohrium.com This term refers to molecular frameworks that can bind to multiple biological targets, making them valuable starting points for drug discovery. The 1,2,5-oxadiazole and its derivatives have shown a broad spectrum of biological activities, including acting as inhibitors for enzymes like carbonic anhydrase and indoleamine 2,3-dioxygenase (IDO1), as well as having antibacterial, vasodilating, and anticancer properties. nih.govchemicalbook.comresearchgate.netnih.gov

The stability of the 1,2,5-oxadiazole ring allows for a wide variety of chemical modifications, enabling the creation of diverse compound libraries for screening. thieme-connect.de Its N-oxide form, furoxan, is particularly interesting due to its ability to release nitric oxide (NO) under physiological conditions. researchgate.netresearchgate.netbenthamdirect.com This property is being exploited to develop new therapeutic agents that can deliver NO to specific biological targets.

Integration into Advanced Molecular Architectures for Diverse Chemical Applications

The unique properties of the 1,2,5-oxadiazole scaffold have led to its incorporation into a range of advanced molecular architectures with diverse applications.

Medicinal Chemistry : The scaffold is a key component in the design of novel drugs. For example, derivatives of 1,2,5-oxadiazole are being investigated as antiproliferative agents and for their potential to inhibit topoisomerase I, an important cancer drug target. nih.gov The ability of furoxans to release NO is being harnessed to create hybrid molecules that combine the therapeutic effects of NO with another pharmacophore. researchgate.netresearchgate.net

Materials Science : The 1,2,5-oxadiazole ring is a building block for high-energy materials. chemicalbook.comresearchgate.net The high nitrogen content and positive heat of formation of some derivatives make them powerful and environmentally friendly energetic materials. researchgate.net Additionally, the fluorogenic properties of some 1,2,5-oxadiazoles make them suitable for use in light-emitting devices. chemicalbook.com

Agrochemicals : The 1,2,5-oxadiazole moiety is also found in some herbicides, highlighting its versatility across different industries. chemicalbook.com

Development of Novel and Sustainable Synthetic Methodologies for Oxadiazole Derivatization

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing and modifying 1,2,5-oxadiazoles. Traditional methods often require harsh conditions, but greener alternatives are emerging.

Key synthetic strategies include:

Dehydration of dioximes. chemicalbook.com

Deoxygenation of 1,2,5-oxadiazole-2-oxides (furoxans). chemicalbook.com

Ring transformations of other heterocyclic compounds. chemicalbook.com

Modern "green chemistry" approaches are being increasingly adopted. nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net These include:

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields. nih.govmdpi.comresearchgate.net

Ultrasound-mediated synthesis : Another energy-efficient method that can enhance reaction rates. nih.gov

Catalyst-based and catalyst-free methods : The development of new catalysts and the use of catalyst-free reactions are making the synthesis of oxadiazoles (B1248032) more sustainable. researchgate.netnih.gov

A notable development is the use of 1,1'-carbonyldiimidazole (B1668759) to induce the formation of 3,4-disubstituted 1,2,5-oxadiazoles from bisoximes at room temperature. This method is particularly useful for preparing energetic compounds at temperatures well below their decomposition points. organic-chemistry.org

Exploration of Structure-Function Relationships in Supramolecular and Material Systems

The arrangement of molecules in the solid state can significantly impact their properties. The study of structure-function relationships in 1,2,5-oxadiazole-containing systems is crucial for designing new materials with desired characteristics.

In crystal engineering, the 1,2,5-oxadiazole ring can act as a building block to create complex supramolecular architectures through non-covalent interactions like hydrogen bonds. rsc.orgacs.orgrsc.org For example, 1,3,4-oxadiazole (B1194373) derivatives containing carboxylic acids have been shown to self-assemble into supramolecular chains and helices. acs.org Understanding how the molecular structure influences this self-assembly is key to designing new chiral materials.

The lipophilic-hydrophilic balance of 1,2,5-oxadiazole derivatives has also been shown to be an important factor in their biological activity, such as their effectiveness as antitrypanosomal agents. nih.gov

Emerging Trends and Interdisciplinary Research Directions in Oxadiazole Chemistry

The field of oxadiazole chemistry is continually evolving, with several exciting trends and interdisciplinary research directions emerging.

Hybrid Molecules : The combination of the 1,2,5-oxadiazole scaffold with other pharmacophores to create hybrid drugs with dual or enhanced activity is a promising area of research. researchgate.netresearchgate.net

Computational Chemistry : The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, is becoming increasingly important in guiding the design of new 1,2,5-oxadiazole-based compounds with specific biological activities. nih.govnih.gov

Advanced Materials : The exploration of 1,2,5-oxadiazoles in the development of advanced materials, including energetic materials and fluorescent compounds for electronic devices, is an active area of investigation. chemicalbook.comresearchgate.netenergetic-materials.org.cn

Interdisciplinary Collaboration : The diverse applications of 1,2,5-oxadiazoles necessitate collaboration between organic chemists, medicinal chemists, materials scientists, and computational chemists to fully realize the potential of this versatile scaffold.

The continued exploration of the 1,2,5-oxadiazole scaffold is expected to lead to the discovery of new therapeutic agents, advanced materials, and innovative chemical technologies.

Q & A

Q. What are the common synthetic routes for 3-(4-Nitrophenyl)-1,2,5-oxadiazole and its derivatives?

Methodological Answer: Synthesis typically involves cyclization of nitro-substituted precursors or functionalization of preformed oxadiazole rings. Key approaches include:

- Cyclization of nitro precursors : 3-Amino-1,2,5-oxadiazoles can be oxidized to nitro derivatives using HNO₃/H₂SO₄, yielding 3-nitro-4-substituted oxadiazoles .

- Nucleophilic displacement : Brominated derivatives (e.g., 3-(Bromomethyl)-4-(4-bromophenyl)-1,2,5-oxadiazole 2-Oxide) are synthesized via Appel reaction (PPh₃/CBr₄) for further functionalization .

- Condensation reactions : Derivatives with sulfonyl or carboxy groups are synthesized via coupling reactions, such as 4-(4-Formylphenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxide (yield: 73–88%) .

Q. Table 1: Representative Synthetic Conditions

| Compound | Method | Yield | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| 3-(Bromomethyl) derivative | Appel reaction | 58.3% | PPh₃, CBr₄, CH₂Cl₂, 0°C→RT | |

| 4k (carboxyphenoxy) | SNAr reaction | 81% | K₂CO₃, DMF, 80°C | |

| 3c (phenylsulfonyl) | Nucleophilic substitution | 73% | NaH, THF, reflux |

Q. How can NMR spectroscopy characterize this compound derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for confirming substituent positions and electronic environments:

- ¹H NMR : Aromatic protons adjacent to nitro groups show downfield shifts (δ 8.44–8.10 ppm for 4-nitrophenyl) due to electron withdrawal. Methylene groups (e.g., –CH₂Br) resonate at δ 4.39 ppm .

- ¹³C NMR : Nitro-substituted carbons exhibit signals at δ 149–154 ppm, while oxadiazole ring carbons appear at δ 113–131 ppm .

Q. Table 2: Representative NMR Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 3-(Hydroxymethyl) derivative | 8.44 (d, J=8.8 Hz, Ar-H), 4.79 (s, CH₂OH) | 154.75 (C-NO₂), 52.94 (CH₂OH) | |

| 3-(Bromomethyl) derivative | 7.79–7.76 (Ar-H), 4.39 (s, CH₂Br) | Not reported |

Q. What are the key challenges in functionalizing the 1,2,5-oxadiazole ring?

Methodological Answer:

- Position-selective substitution : The nitro group at the 4-position directs electrophilic attacks to the 3-position, but steric hindrance can limit reactivity .

- Stability under harsh conditions : Oxadiazole rings may decompose under strong acids/bases, necessitating mild conditions (e.g., NaH/THF for sulfonylation) .

Advanced Research Questions

Q. How do computational studies predict the stability of this compound compared to other isomers?

Methodological Answer: Density functional theory (DFT) at B3LYP/6-311+G* level reveals:

Q. Table 3: Computational Stability Metrics

| Isomer | ASE (kcal/mol) | NICS(1) (ppm) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1,2,5-Oxadiazole | 80 | −8.5 | 5.2 |

| 1,3,4-Oxadiazole | 95 | −10.2 | 5.8 |

Q. What fragmentation pathways dominate in mass spectrometry of 1,2,5-oxadiazole N-oxides?

Methodological Answer:

- Neutral loss : CH₂O elimination (≈30 Da) from hydroxymethyl derivatives via retro-ene mechanism .

- N-Oxide participation : β-H and δ-H rearrangements lead to OH loss (17 Da), confirmed by deuterium labeling .

Q. How can this compound be incorporated into high-energy materials (HEMs)?

Methodological Answer:

Q. What assays evaluate the antitumor potential of 1,2,5-oxadiazole derivatives?

Methodological Answer:

- HDAC inhibition : Compounds like 3-(phenylsulfonyl)-1,2,5-oxadiazole 2-Oxide are tested via fluorometric assays using HeLa cell lysates .

- Structure-activity relationships (SAR) : Hydrophilic substituents (e.g., hydroxyalkyl chains) enhance solubility and IC₅₀ values (e.g., 3d: IC₅₀ = 1.2 µM) .

Q. How do substitution patterns affect conjugation in oxadiazole derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。